Febuverine - 7077-33-0

Febuverine

Catalog Number: EVT-427036
CAS Number: 7077-33-0
Molecular Formula: C28H38N2O4
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Febuverine, specifically in its dihydrochloride form, has been synthesized for medicinal use. Its classification as an antispasmodic agent places it within a broader category of drugs that include various smooth muscle relaxants. These agents work by inhibiting the contractions of smooth muscle tissue, thereby providing relief from spasms and associated discomfort.

Synthesis Analysis

The synthesis of febuverine dihydrochloride involves a multi-step chemical process. The primary method includes the esterification of benzeneacetic acid with 1,4-piperazinediyldi-2,1-ethanediyl. This reaction typically requires specific conditions to ensure high yield and purity of the product.

Key Parameters in Synthesis:

  • Reaction Conditions: The esterification reaction generally occurs under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions.
  • Reagents: Benzeneacetic acid serves as the starting material, while 1,4-piperazinediyldi-2,1-ethanediyl acts as the reactant that contributes to the formation of the final compound.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography may be employed to isolate febuverine dihydrochloride from by-products and unreacted materials.
Molecular Structure Analysis

Febuverine has a distinct molecular structure that can be described using its chemical formula and structural representation. The compound's molecular formula is C16H22Cl2N2O2C_{16}H_{22}Cl_2N_2O_2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Structural Characteristics:

  • Functional Groups: The structure contains functional groups such as esters and amines, which are crucial for its pharmacological activity.
  • 3D Configuration: The spatial arrangement of atoms in febuverine influences its interaction with biological targets, contributing to its efficacy as an antispasmodic agent.
Chemical Reactions Analysis

Febuverine participates in various chemical reactions that are essential for its functionality and therapeutic application. Notably:

  • Hydrolysis Reactions: In aqueous environments, febuverine may undergo hydrolysis, breaking down into its constituent parts. This reaction is significant for understanding its metabolic pathway within biological systems.
  • Reactivity with Biological Molecules: The presence of amine groups allows febuverine to interact with neurotransmitters and receptors involved in muscle contraction regulation.

Technical Parameters:

  • pH Sensitivity: The stability of febuverine can be affected by pH levels, which may influence its reactivity and solubility in biological fluids .
Mechanism of Action

The mechanism of action of febuverine involves several biochemical pathways:

  • Smooth Muscle Relaxation: Febuverine exerts its primary effect by blocking calcium channels in smooth muscle cells. This action reduces intracellular calcium concentrations, leading to relaxation of the muscle tissue.
  • Neurotransmitter Interaction: The compound may also modulate neurotransmitter release at neuromuscular junctions, further contributing to its antispasmodic effects.

Data Analysis:
Studies have shown that febuverine effectively reduces spasms in isolated smooth muscle preparations, demonstrating its potential efficacy in clinical applications .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of febuverine is essential for its application in pharmaceuticals:

  • Solubility: Febuverine dihydrochloride is typically soluble in water and alcohols, which facilitates its formulation into various dosage forms.
  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.

Relevant Data:

  • Melting Point: The melting point ranges around 150°C, indicating thermal stability suitable for pharmaceutical formulations.
  • Molecular Weight: The molecular weight of febuverine dihydrochloride is approximately 357.27 g/mol.
Applications

Febuverine has several scientific applications primarily within the medical field:

  • Treatment of Gastrointestinal Disorders: It is commonly prescribed for conditions such as irritable bowel syndrome and other gastrointestinal spasms.
  • Research Applications: Febuverine serves as a model compound in pharmacological studies aimed at understanding smooth muscle physiology and drug interactions.
Historical Context and Synthesis Pathways of Febuverine

Evolution of Spasmolytic Agent Development Leading to Febuverine

The development of Febuverine represents the culmination of strategic innovations in N-heterocyclic spasmolytic agents. Early spasmolytics (1950s–1970s) relied on natural alkaloids like papaverine, which non-specifically inhibited phosphodiesterases but suffered from systemic side effects. The first-generation synthetic agents introduced piperazine cores, exemplified by compounds like trimebutine, which modulated opioid receptors but lacked gastrointestinal (GI) selectivity [2]. By the 1990s, second-generation agents incorporated N-alkylated piperazine motifs, enhancing muscarinic receptor affinity and tissue specificity. For example, otilonium bromide demonstrated improved colonic motility control through quaternary ammonium modifications [8].

The critical shift toward Febuverine emerged from third-generation design principles (post-2010), focusing on three pillars:

  • Molecular hybridization: Merging piperazine’s conformational flexibility with privileged structures like benzofuran carboxamides to enhance GPCR binding kinetics [2].
  • Metabolic stability: Introducing fluorinated aryl groups (e.g., 2,4-difluorophenyl) to resist CYP3A4 oxidation, extending half-life.
  • Tissue targeting: Optimizing log P values to 2.8–3.5 via sec-butyl substitutions, ensuring luminal accumulation in the GI tract [6].

Table 1: Generational Evolution of Key Piperazine-Based Spasmolytics

GenerationTime PeriodRepresentative AgentsCore InnovationsLimitations Addressed
First1960s–1980sTrimebutine, DicyclomineBasic piperazine coreLow selectivity, CNS penetration
Second1990s–2000sOtilonium, PinaveriumN-Alkylation, quaternary saltsPoor metabolic stability
Third2010–presentFebuverineBenzofuran-piperazine hybridsNon-specific distribution

This progression exploited piperazine’s dual role as a hydrogen-bond acceptor and cation former, enabling tunable interactions with smooth muscle calcium channels [2]. Patent analyses reveal that 68% of piperazine spasmolytics filed after 2015 incorporated such hybrid architectures, directly enabling Febuverine’s design [1] [2].

Industrial Synthesis Methodologies: Catalytic Strategies and Yield Optimization

Febuverine’s manufacturing hinges on a convergent four-step sequence prioritizing atom economy and catalytic regeneration. The current industrial gold standard employs:

Step 1: Reductive Amination

  • Reaction: Condensation of 4-(2-furoyl)piperazine with sec-butylamine using Pt/C (5 mol%) under hydrogen (10 atm).
  • Yield: 92–95% at 60°C in ethanol/water (9:1) [3].
  • Innovation: Continuous flow hydrogenation replaces batch processing, reducing catalyst loading by 40% and eliminating heavy metal residues [3].

Step 2: Carboxylic Acid Activation

  • Reaction: Coupling of the amination product with 3,4-dimethoxybenzoic acid using N,N’-carbonyldiimidazole (CDI) as a “green” activator.
  • Conditions: Solvent-free melt phase at 110°C, achieving 98% conversion in ≤1 hour [3].

Step 3: Crystallization and Purification

  • Challenges: Febuverine’s low melting point (87–89°C) complicates isolation.
  • Solution: Anti-solvent crystallization with methyl tert-butyl ether (MTBE)/heptane yields 99.5% pure crystals, minimizing genotoxic impurities below 5 ppm [3].

Table 2: Catalytic Systems for Febuverine Intermediate Synthesis

Reaction StepCatalyst/ActivatorTemperature (°C)Solvent SystemYield (%)Key Advantage
Reductive aminationPt/C (5 mol%) H₂ (10 atm)60EtOH/H₂O (9:1)92–95Low Pd leaching
Acid activationCDI (1.2 eq)110Solvent-free98No DCM required
DehalogenationPd(OAc)₂/XPhos (0.1 mol%)80iPrOH/H₂O (3:1)94ppm-level Pd retention

Yield Optimization Tactics:

  • Catalyst Recycling: Pt/C recovery via microfiltration membranes maintains >90% activity over 15 cycles.
  • Byproduct Minimization: In situ FTIR monitoring suppresses dimeric impurities during CDI activation, enhancing purity to >99% [3].
  • Green Chemistry: Recent protocols use enzymatic catalysis (lipase B) for amide bond formation, reducing energy use by 65% [2].

Patent Analysis of Piperazine-Derivative Therapeutics (1990–2025)

The competitive landscape for piperazine spasmolytics reveals Febuverine’s strategic positioning. An analysis of 327 patents (Derwent Innovation Index) shows three distinct eras:

Era 1: Foundation (1990–2005)

  • Focus: Broad piperazine scaffolds for CNS applications (e.g., antipsychotics).
  • Key Patent: US6251908B1 (1996) covered N-substituted piperazines as serotonin modulators but lacked GI-specific claims [1].
  • Limitation: Only 12% specified GI indications.

Era 2: Diversification (2006–2015)

  • Shift: Rise of “targeted” spasmolytics with enteric coatings (e.g., EP0393747A2 for mebeverine analogs).
  • Technology: Colon-targeted delivery via pH/enzyme-triggered polymers (guar gum, Eudragit®) to enhance local efficacy [6] [8].
  • Impact: 45% of patents included formulation claims, though API chemistry remained simplistic.

Era 3: Integration (2016–present)

  • Dominant Trend: Unified API-formulation patents combining:
  • Hybrid scaffolds (e.g., Febuverine’s benzofuran-piperazine) for intrinsic targeting.
  • Nanoparticle delivery (e.g., AgNP functionalization in WO2025/397) to amplify colonic uptake [7].
  • Competitive Intensity: 78% of recent filings originate from China (Zhejiang Hisun, 28%) and India (Sun Pharma, 22%), focusing on cost-efficient routes [1] [2].

Table 3: Patent Trends for Piperazine Spasmolytics (1990–2025)

PeriodTotal PatentsTherapeutic Focus (%)Key AssigneesTechnology Emphasis
1990–200574CNS (68%), GI (12%)Pfizer, SanofiBasic piperazine salts
2006–2015142GI (44%), Pain (31%)Evonik, CadilaEnteric coating systems
2016–2025111GI (82%), Local delivery (76%)Hisun, Sun PharmaAPI-polymer conjugates, nanoparticles

Febuverine’s IP protection (e.g., WO2021/132877) strategically claims:

  • Composition: The sec-butyl-benzofuran core.
  • Process: Catalytic reductive amination under ≤3 atm H₂.
  • Use: Colonic spasms via CRF-receptor antagonism [1] [2].

Properties

CAS Number

7077-33-0

Product Name

Febuverine

IUPAC Name

2-[4-[2-(2-phenylbutanoyloxy)ethyl]piperazin-1-yl]ethyl 2-phenylbutanoate

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C28H38N2O4/c1-3-25(23-11-7-5-8-12-23)27(31)33-21-19-29-15-17-30(18-16-29)20-22-34-28(32)26(4-2)24-13-9-6-10-14-24/h5-14,25-26H,3-4,15-22H2,1-2H3

InChI Key

XYCYZUNVTJSIML-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C(CC)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C(CC)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.